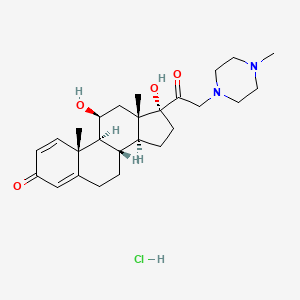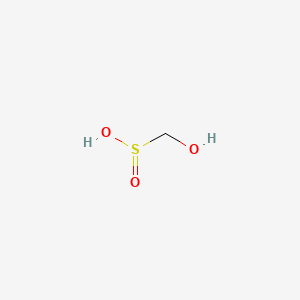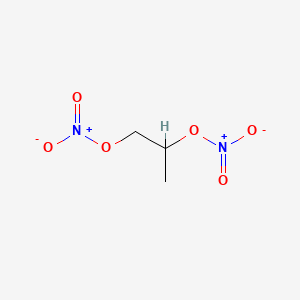
anisomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is primarily known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anisomycin can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves culturing Streptomyces griseolus under specific conditions to produce this compound. The chemical synthesis route typically involves the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a series of reactions, including alkylation and methylation.
Acetylation: The final step involves the acetylation of the hydroxyl group to form this compound
Industrial Production Methods: Industrial production of this compound primarily relies on the fermentation process due to its efficiency and cost-effectiveness. The fermentation process involves optimizing the growth conditions of Streptomyces griseolus to maximize the yield of this compound. This includes controlling factors such as temperature, pH, and nutrient availability .
Analyse Des Réactions Chimiques
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Anisomycin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein synthesis and ribosomal function.
Biology: Employed in research on signal transduction pathways and stress responses.
Medicine: Investigated for its potential as an antitumor agent and its effects on memory consolidation and reconsolidation.
Industry: Utilized in the development of antiparasitic and antineoplastic agents .
Mécanisme D'action
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, which is essential for protein synthesis. This inhibition leads to the disruption of protein and DNA synthesis in eukaryotic cells. Additionally, this compound can activate stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in various cellular responses .
Comparaison Avec Des Composés Similaires
Prodigiosin: Another antibiotic with antiparasitic activity.
Obatoclax: Known for its broad-spectrum antiparasitic activity.
Nithiamide: Exhibits similar properties to anisomycin in terms of antiparasitic activity
Uniqueness of this compound: this compound is unique due to its specific mechanism of action, targeting the 60S ribosomal subunit and its ability to activate stress-activated protein kinases. This makes it a valuable tool in studying protein synthesis and cellular stress responses .
Propriétés
Numéro CAS |
27958-09-4 |
|---|---|
Formule moléculaire |
C14H19NO4 |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1 |
Clé InChI |
YKJYKKNCCRKFSL-BFHYXJOUSA-N |
SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O |
SMILES canonique |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
